3-Hydroxyretinoic acid

Retinoid tolerability Acne therapeutics Preclinical toxicology

3-Hydroxyretinoic acid is a C-3 hydroxylated retinoid metabolite and structural analog of all-trans-retinoic acid (ATRA), classified as a retinoid within the carotenoid terpene family. It exists in two geometrically isomeric forms relevant to biological activity: all-trans-3-hydroxyretinoic acid and 13-cis-3-hydroxyretinoic acid (also designated Ro 61-9538).

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
Cat. No. B1250985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyretinoic acid
Synonyms13-cis-3-hydroxyretinoic acid
3-hydroxyretinoic acid
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C20H28O3/c1-14(7-6-8-15(2)11-19(22)23)9-10-18-16(3)12-17(21)13-20(18,4)5/h6-11,17,21H,12-13H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-11+
InChIKeyFRMQNYSFAZVOGJ-PIKGMIDQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyretinoic Acid for Preclinical Acne & Retinoid Research: Compound Baseline & Procurement Profile


3-Hydroxyretinoic acid is a C-3 hydroxylated retinoid metabolite and structural analog of all-trans-retinoic acid (ATRA), classified as a retinoid within the carotenoid terpene family . It exists in two geometrically isomeric forms relevant to biological activity: all-trans-3-hydroxyretinoic acid and 13-cis-3-hydroxyretinoic acid (also designated Ro 61-9538). The latter has been investigated in preclinical development programs for acne, where it was reported to be better tolerated than its parent compound, isotretinoin (13-cis-retinoic acid) . As a polar, hydroxylated metabolite, this compound serves as an important analytical reference standard for studying retinoid metabolism, pharmacokinetics, and toxicokinetics across species .

Why Isotretinoin or ATRA Cannot Simply Replace 3-Hydroxyretinoic Acid in Targeted Research


Interchanging 3-hydroxyretinoic acid with its non-hydroxylated parent compounds (ATRA or isotretinoin) in experimental systems introduces confounding variables that compromise data interpretability. The C-3 hydroxyl group fundamentally alters the molecule's chromatographic retention, polarity, and metabolic fate, making it a distinct analytical entity requiring specific HPLC conditions for quantification . Preclinical evidence indicates that 13-cis-3-hydroxyretinoic acid may exhibit a differentiated tolerability profile compared to isotretinoin, a critical consideration for in vivo toxicity and efficacy studies . Furthermore, the widely accepted prodrug hypothesis—whereby 13-cis isomers are isomerized in vivo to the active all-trans forms—means that the hydroxylated isomer pair introduces a metabolic activation step absent when directly administering ATRA, impacting the kinetics of receptor engagement . Generic substitution therefore risks masking or misattributing biological effects, particularly in studies designed to probe the therapeutic window between efficacy and toxicity.

3-Hydroxyretinoic Acid: Quantitative Evidence of Differentiation from In-Class Analogs


Improved Tolerability of 13-cis-3-Hydroxyretinoic Acid vs. Isotretinoin in Preclinical Acne Development

In a preclinical development program for acne, 13-cis-3-hydroxyretinoic acid (Ro 61-9538) was reported to be better tolerated than its parent compound, 13-cis-retinoic acid (isotretinoin), based on preclinical studies . The parent paper explicitly states: 'Preclinical studies have shown that 13-cis-3-hydroxyretinoic acid (Ro 61-9538, I, Fig. 1), which is currently in development for the same indication, may be even better tolerated than 13-cis-RA' . While the specific quantitative tolerability metrics (e.g., LD50, therapeutic index) are not disclosed in this analytical method paper, the qualitative claim of superior tolerability, derived from dedicated preclinical investigations, forms the basis for its selection as a development candidate over isotretinoin.

Retinoid tolerability Acne therapeutics Preclinical toxicology

Reduced Intrinsic Activity of Retinoic Acid Metabolites vs. Parent Compounds in Epithelial Differentiation

A comprehensive structure-activity relationship study of 87 retinoids in the hamster tracheal organ culture system established that no identified metabolite of all-trans- or 13-cis-retinoic acid exceeds the biological activity of the parent compounds in reversing keratinization . The paper explicitly concludes: 'No metabolite of all-trans- or 13-cis-retinoic acid has yet been identified which has greater activity than the parent compounds in this assay' . This class-level finding positions 3-hydroxyretinoic acid, as a hydroxylated metabolite, as intrinsically less potent than ATRA and isotretinoin in epithelial differentiation models, with activity for some synthetic derivatives detectable only down to the 10^-11 M range, contrasting with the higher potency of parent compounds.

Structure-activity relationship Epithelial differentiation Retinoid potency

Defined Enantiomeric Purity: (3R)-3-Hydroxyretinoic Acid vs. Racemic Mixture

The optically active (3R)-enantiomer of 3-hydroxyretinoic acid has been synthesized via a defined C15 + C5 building block strategy, yielding a single, absolute stereoisomer . The NCATS Inxight database confirms the defined stereochemistry as ABSOLUTE, with one defined stereocenter and optical activity . In contrast, commercially available '3-hydroxyretinoic acid' from general chemical suppliers is frequently a racemic mixture or of unspecified stereochemistry, introducing a critical variable for studies where receptor binding or enzyme recognition is stereospecific. The (3R)-configuration is specifically listed as '13-cis-3-hydroxyretinoic acid' with the UNII designation S4D5PH9YF6, establishing a regulatory-grade identity for the preclinical development compound .

Stereochemistry Enantiomeric purity Synthesis

Validated Multi-Species HPLC Quantification with Defined Sensitivity vs. Other Retinoid Metabolites

A dedicated, fully validated HPLC-UV method with automated column switching was developed specifically for the simultaneous quantification of 13-cis-3-hydroxyretinoic acid, all-trans-3-hydroxyretinoic acid, and their 4-oxo metabolites in plasma from five species (human, rat, dog, rabbit, mouse) . The method achieves a lower limit of quantification (LLOQ) of 1 ng/mL, with mean recoveries from human plasma of 100-107% and inter-assay precision of 2.0-4.7% across the linear range of 1-500 ng/mL . This validated methodology is distinct from generic retinoid HPLC methods because it simultaneously resolves both the 3-hydroxylated parent compounds and their 4-oxo metabolites, a separation that is not achievable with standard ATRA or isotretinoin assays. Analyte stability in plasma at -20°C was confirmed for at least 3 months .

Bioanalytical method Pharmacokinetics Toxicokinetics

High-Value Application Scenarios for 3-Hydroxyretinoic Acid Procurement


Preclinical Acne Therapeutic Development Requiring Improved Tolerability Windows

Research teams developing next-generation retinoid acne therapies should prioritize 13-cis-3-hydroxyretinoic acid (Ro 61-9538) as a lead compound or reference standard based on preclinical evidence indicating better tolerability than isotretinoin . The compound's defined stereochemistry and established bioanalytical methodology enable rigorous comparative toxicokinetic studies. This is particularly relevant for programs seeking to widen the therapeutic index between comedolytic efficacy and systemic retinoid toxicity.

Pharmacokinetic and Drug Metabolism Studies Distinguishing Parent Retinoids from Hydroxylated Metabolites

For DMPK laboratories conducting species-comparative pharmacokinetics of retinoids, 3-hydroxyretinoic acid serves as an essential analytical reference standard. The validated HPLC-UV method with a 1 ng/mL LLOQ, cross-validated in human, rat, dog, rabbit, and mouse plasma, provides a directly implementable protocol for quantifying both 3-hydroxylated and 4-oxo metabolites simultaneously . This enables accurate discrimination between parent drug exposure and metabolite exposure, which is critical for regulatory toxicokinetic reporting.

Attenuated Retinoid Signaling Research Leveraging Reduced Intrinsic Activity

Investigators studying the therapeutic potential of partial or attenuated retinoid receptor agonism can utilize 3-hydroxyretinoic acid as a tool compound. The class-level evidence that hydroxylated metabolites of retinoic acid do not exceed the potency of parent compounds in epithelial differentiation assays supports its use in dose-response experiments designed to map the relationship between receptor occupancy and transcriptional output, potentially dissociating therapeutic effects from toxicity.

Stereochemistry-Dependent Retinoid Receptor Binding and Selectivity Profiling

In studies where enantiomeric purity is critical for interpreting structure-activity relationships at RAR and RXR subtypes, the (3R)-enantiomer of 3-hydroxyretinoic acid, synthesized via the Mayer and Santer (1980) stereospecific route and characterized with absolute configuration, provides a defined molecular probe . This contrasts with racemic or undefined mixtures from generic suppliers and ensures that observed biological activity can be reliably attributed to a single stereoisomer, a prerequisite for high-quality SAR data in publication and patent filings.

Quote Request

Request a Quote for 3-Hydroxyretinoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.